REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[NH2:12])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].C(N(CC)CC)C.[C:24](=[O:27])([O-])[O-].[K+].[K+].Br[C:31]1[C:32]([CH:37]([F:39])[F:38])=[N:33][N:34]([CH3:36])[CH:35]=1>C(#N)C.[Pd](Cl)Cl.CC(C)(CP(C1C=CC=CC=1)C1C=CC=CC=1)CP(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[NH:12][C:24]([C:31]2[C:32]([CH:37]([F:39])[F:38])=[N:33][N:34]([CH3:36])[CH:35]=2)=[O:27])[CH:5]=[C:6]([F:9])[C:7]=1[F:8] |f:2.3.4|
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Name
|
|
Quantity
|
5.29 g
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Type
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reactant
|
Smiles
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FC=1C=C(C=C(C1F)F)C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
1.2 g
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NN(C1)C)C(F)F
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Name
|
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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palladium chloride
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Quantity
|
86 mg
|
Type
|
catalyst
|
Smiles
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[Pd](Cl)Cl
|
Name
|
|
Quantity
|
313 mg
|
Type
|
catalyst
|
Smiles
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CC(CP(C1=CC=CC=C1)C1=CC=CC=C1)(CP(C1=CC=CC=C1)C1=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred under a carbon monoxide pressure of 9 mbar at an external temperature of 130° C. for 20 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The autoclave was flushed three times with 9 bar of nitrogen
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Type
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CUSTOM
|
Details
|
The red-brown suspension obtained
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Type
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TEMPERATURE
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Details
|
after cooling
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Type
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FILTRATION
|
Details
|
venting was filtered
|
Type
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ADDITION
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Details
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The residue was taken up in a mixture of tetrahydrofuran (60 ml) and methyl tert-butyl ether (MTBE, 60 ml)
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Type
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WASH
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Details
|
washed twice with hydrochloric acid (5% strength
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Type
|
DRY_WITH_MATERIAL
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Details
|
in each case 40 ml) and once with water (30 ml), dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diisopropyl ether (20 ml)
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1F)F)C1=C(C=CC=C1)NC(=O)C=1C(=NN(C1)C)C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |